5-(Sec-butyl)-2-ethoxybenzaldehyde

Descripción general

Descripción

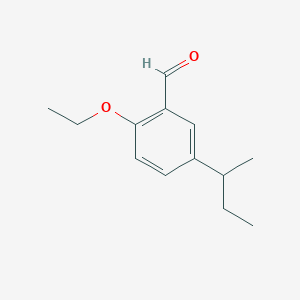

5-(Sec-butyl)-2-ethoxybenzaldehyde: is an organic compound with a complex structure that includes a benzene ring substituted with a sec-butyl group and an ethoxy group, along with an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sec-butyl)-2-ethoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-ethoxybenzaldehyde with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-(Sec-butyl)-2-ethoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-(Sec-butyl)-2-ethoxybenzoic acid.

Reduction: 5-(Sec-butyl)-2-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 5-(sec-butyl)-2-ethoxybenzaldehyde can serve as precursors for developing pharmaceuticals. Specifically, derivatives of aromatic aldehydes have been explored for their potential as inhibitors in cancer therapy. For instance, modifications of benzaldehyde derivatives have shown promise in targeting specific signaling pathways involved in cancer cell proliferation and survival, such as the ERK signaling pathway .

Case Study: Inhibitory Effects on Cancer Cells

A study investigated the effects of related compounds on melanoma cells with active ERK signaling. The findings demonstrated that modifications in the aromatic ring structure could enhance the inhibitory effects on cell proliferation, suggesting that similar strategies could be applied to this compound to optimize its pharmacological properties .

Organic Synthesis

Synthetic Intermediates

this compound can act as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic additions and condensation reactions. This versatility makes it valuable in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity Studies

The reactivity of this compound can be explored through various synthetic pathways. For example, it can undergo reactions such as:

- Condensation Reactions: It can react with amines to form imines or Schiff bases.

- Nucleophilic Additions: The carbonyl group can be targeted by nucleophiles to form alcohols or other functional groups.

Material Science

Polymer Chemistry

In material science, derivatives of aromatic aldehydes are utilized in creating polymers with specific properties. This compound could potentially be used to synthesize polymeric materials that exhibit desirable characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has shown that incorporating aromatic aldehydes into polymer backbones can enhance their thermal and mechanical properties. By exploring the polymerization of this compound, researchers could develop new materials suitable for various applications, including coatings, adhesives, and composites.

Mecanismo De Acción

The mechanism of action of 5-(Sec-butyl)-2-ethoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparación Con Compuestos Similares

2-Ethoxybenzaldehyde: Lacks the sec-butyl group, making it less hydrophobic.

5-(Sec-butyl)benzaldehyde: Lacks the ethoxy group, affecting its reactivity and solubility.

5-(Sec-butyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.

Uniqueness: 5-(Sec-butyl)-2-ethoxybenzaldehyde is unique due to the presence of both the sec-butyl and ethoxy groups, which confer distinct chemical and physical properties

Actividad Biológica

5-(Sec-butyl)-2-ethoxybenzaldehyde, a compound with the chemical formula C₁₃H₁₈O₂ and CAS number 883514-77-0, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound features an ethoxy group and a sec-butyl substituent on a benzaldehyde backbone. Its structure can be represented as follows:

The compound is classified as an aldehyde, which often plays a crucial role in biological systems due to its reactivity.

Biological Activities

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. A study reported that this compound demonstrated cytotoxic effects on HL60 leukemia cells, with IC50 values indicating effective dose ranges for therapeutic applications .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound can induce oxidative stress in target cells, contributing to its anticancer effects by damaging cellular components.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at specific phases, preventing cancer cell division and promoting apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table comparing its activity with related benzaldehyde derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, ROS generation |

| 5-(tert-butyl)-2-ethoxybenzaldehyde | Low | Moderate | Cell cycle arrest |

| Benzaldehyde | Low | Minimal | Direct cytotoxicity |

Case Studies and Research Findings

- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent response in inhibiting cell growth. The study utilized flow cytometry to analyze apoptosis markers and found significant increases in early and late apoptotic cells after treatment .

- Antimicrobial Assessment : In another investigation, the compound was tested against a panel of microbial strains using standard disk diffusion methods. Results indicated that it displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

- Mechanistic Insights : Recent research utilized molecular docking studies to explore the binding affinity of this compound to key enzymes involved in cancer metabolism. The results highlighted strong interactions with targets such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Propiedades

IUPAC Name |

5-butan-2-yl-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-10(3)11-6-7-13(15-5-2)12(8-11)9-14/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROHNQMBEGTDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.